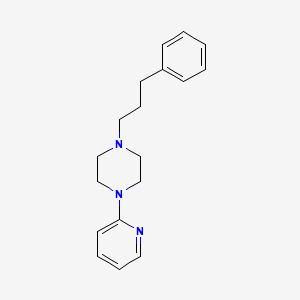

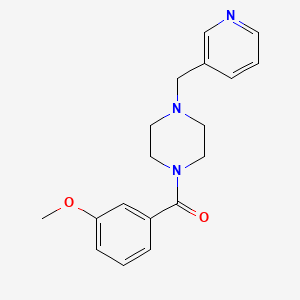

N-(3-methylphenyl)-N'-3-pyridinylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis process often involves reactions with pyridine derivatives. For example, reactions involving pyridine N-oxides and silylaryl triflates in the presence of CsF at room temperature can yield various pyridine compounds (Raminelli, Liu, & Larock, 2006).

Molecular Structure Analysis

- Molecular geometry, vibrational frequencies, and NMR chemical shift values can be analyzed using density functional theory (DFT) methods, providing insights into the structure of pyridine derivatives (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Chemical Reactions and Properties

- Pyridine derivatives can undergo unique oxidation reactions, such as the oxidation of N-acyl cyclic amines to N-acyl amino acids, showcasing their chemical reactivity (Ito, Umezawa, & Higuchi, 2005).

- They can also be involved in C-C bond-forming reactions, as seen in the synthesis of various pyridine-containing compounds (Padhi & Manivannan, 2006).

Physical Properties Analysis

- The physical properties of pyridine derivatives, such as their solubility, thermal and mechanical properties, can be influenced by their molecular structure. For example, the introduction of pyridine and biphenyl units can impact the transparency and mechanical properties of polymers (Guan et al., 2015).

Chemical Properties Analysis

- The chemical properties of pyridine derivatives, such as their interaction with DNA and proteins, can be significant. For instance, some pyridine-based metal complexes show moderate ability to bind DNA and proteins (Mishra et al., 2014).

Aplicaciones Científicas De Investigación

Selective Receptor Antagonism

Research indicates that compounds structurally related to N-(3-methylphenyl)-N'-3-pyridinylurea, such as 2-Methyl-6-(phenylethynyl)pyridine (MPEP), have been explored for their potential as selective receptor antagonists. MPEP, a potent noncompetitive antagonist of the mGlu5 receptor, demonstrates significant anxiolytic activity due to its high selectivity and potency in inhibiting receptor-mediated responses. These findings suggest that similar compounds could be explored for their receptor selectivity and therapeutic potential in treating various neurological disorders (Cosford et al., 2003).

Antitumor Activity

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of how modifications to the N-phenyl-N'-pyridinylurea scaffold can lead to the development of potent histone deacetylase (HDAC) inhibitors with significant antitumor activity. MGCD0103 selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, induction of histone acetylation, and promotion of cell-cycle arrest and apoptosis. This illustrates the utility of N-phenyl-N'-pyridinylurea derivatives in designing anticancer drugs (Zhou et al., 2008).

Material Science Applications

In the realm of material science, the structural and optical properties of composite polymer/fullerene films, which are crucial for the efficiency of organic solar cells, have been extensively studied. The research on P3HT/PCBM solar cells highlights the importance of molecular structure on the crystallinity and optical absorption of active layers, suggesting that derivatives of N-(3-methylphenyl)-N'-3-pyridinylurea could be explored for optimizing the performance of photovoltaic devices (Erb et al., 2005).

Amide Bond Formation

The synthesis of complex molecules often involves the formation of amide bonds, a fundamental reaction in organic chemistry. Research demonstrates the utility of T3P and pyridine in facilitating low-epimerization amide bond formation, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds. This process, applicable to various substrates, including those prone to racemization, underscores the importance of N-phenyl-N'-pyridinylurea derivatives in synthetic organic chemistry (Dunetz et al., 2011).

Anticonvulsant Agents

N-phenyl-N'-pyridinylureas have been investigated for their anticonvulsant activities, with certain derivatives showing promising results in preclinical models. This suggests the potential of these compounds in developing treatments for epilepsy and related seizure disorders (Pavia et al., 1990).

Propiedades

IUPAC Name |

1-(3-methylphenyl)-3-pyridin-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-4-2-5-11(8-10)15-13(17)16-12-6-3-7-14-9-12/h2-9H,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQTYVBJWCNWQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)